2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c18-13-7-6-12(9-14(13)19)21-16(25)10-26-17-23-22-15(24(17)20)8-11-4-2-1-3-5-11/h1-7,9H,8,10,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPXFVIWPZMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. Compounds with a similar 1,2,4-triazole structure have been found to possess a wide range of biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, and anti-inflammatory properties.
Mode of Action
The presence of the 1,2,4-triazole moiety suggests that it may interact with biological targets in a manner similar to other triazole derivatives. The amino and sulfanyl groups present in the compound could potentially form hydrogen bonds or disulfide bonds with target proteins, thereby altering their function.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives, it is likely that multiple pathways could be affected. These could potentially include pathways involved in cell proliferation, inflammation, and viral replication, among others.
Pharmacokinetics
The compound’s solubility in common organic solvents suggests that it may have good bioavailability. The presence of the amino and sulfanyl groups could potentially influence its distribution and metabolism in the body.
Result of Action
Based on the biological activities associated with 1,2,4-triazole derivatives, it is possible that the compound could have effects such as inhibition of cell proliferation, reduction of inflammation, and inhibition of viral replication.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets. The compound is reported to have minimal impact on the human body and environment under general use conditions.
Biologische Aktivität
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a derivative of the triazole family, which has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial effects and other relevant pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 263.32 g/mol. The structure includes a triazole ring linked to a benzyl group and a dichlorophenyl acetamide moiety, which may contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of triazole derivatives. The compound has shown promising results against various bacterial strains.
In vitro Studies
-
Antibacterial Spectrum : The compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Bacillus subtilis
-
Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were determined using standard dilution methods. Notably, it exhibited:
- MIC values less than 10 µg/mL against E. coli and S. aureus.
- Enhanced activity compared to traditional antibiotics like streptomycin and ampicillin.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with bacterial DNA gyrase, inhibiting its function and thus preventing bacterial replication.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with specific structural features:
- Benzyl Group : The presence of the benzyl group at the 5-position of the triazole ring enhances antibacterial potency.
- Chlorine Substituents : The dichlorophenyl moiety contributes to increased lipophilicity and membrane permeability, facilitating better interaction with bacterial cells.
Case Studies
Several research studies have investigated similar triazole compounds, yielding insights into their biological activities:
- Study on Triazole Derivatives : A study demonstrated that triazole derivatives with substitutions at specific positions exhibited varying degrees of antibacterial activity. Compounds with electron-withdrawing groups showed enhanced potency against resistant strains of bacteria .
- Comparative Analysis : In comparative studies involving various triazole derivatives, those containing sulfur atoms in their structure demonstrated superior antibacterial effects compared to their non-sulfur counterparts .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research indicates that triazole derivatives, including this compound, exhibit substantial antibacterial properties. A study highlighted the effectiveness of 1,2,4-triazoles against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin and levofloxacin .
Table 1: Antibacterial Activity of Triazole Derivatives
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | <1.9 | |
| Staphylococcus aureus | <1.0 | |
| Pseudomonas aeruginosa | <5.0 |
Antifungal Activity
The compound has also been studied for its antifungal properties. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes. This mechanism is crucial for developing new antifungal agents .
Anticancer Properties
Recent studies have explored the potential anticancer effects of triazole derivatives. The compound demonstrated cytotoxic activity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism is believed to involve the induction of apoptosis and inhibition of cancer cell proliferation .
Synthesis and Derivative Development
The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. The synthesis pathway typically includes:
- Formation of the triazole ring.
- Introduction of the sulfanyl group.
- Acetylation to form the final product.
This compound serves as a versatile scaffold for further modifications aimed at enhancing biological activity or reducing toxicity .
Case Studies
Several case studies have documented the application of triazole derivatives in clinical settings:
- Antibacterial Screening : A study evaluated a series of triazole derivatives against multidrug-resistant bacterial strains and found that certain modifications led to improved efficacy compared to existing treatments .
- Antifungal Trials : Clinical trials involving triazole-based compounds showcased their effectiveness against resistant fungal infections, highlighting their potential in treating conditions such as candidiasis and aspergillosis .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group at position 3 of the triazole ring exhibits nucleophilic reactivity, enabling thioether bond formation or cleavage. Key examples include:
For instance, the synthesis of this compound involves alkylation of a triazole-thiol intermediate with brominated acetamide derivatives under basic conditions.
Cyclization and Ring Formation
The triazole core participates in cycloaddition and ring-closure reactions. In related compounds, dehydrative cyclization of thiosemicarbazides yields triazole-thiones :
textThiosemicarbazide + CS₂ → Cyclized triazole-thione (via KOH-mediated elimination)
Example Pathway (adapted from ):
-
Hydrazinolysis of ethyl 2-(4-acetamidophenoxy)acetate to form acetohydrazide.
-
Reaction with isothiocyanates to generate thiosemicarbazides.
-
Base-induced cyclization to 1,2,4-triazole-3-thiones (yields: 52–88%).
Acetamide Hydrolysis
The N-(3,4-dichlorophenyl)acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Application |
|---|---|---|
| H₂SO₄ (reflux) | Free amine + acetic acid | Intermediate for further derivatization. |
| NaOH (aqueous, 80°C) | Sodium salt of the carboxylic acid | Enhanced solubility for bioassays. |
Amino Group Reactivity
The 4-amino group on the triazole ring participates in:
-
Schiff base formation with aldehydes/ketones.
Sulfanyl Group Oxidation
The -S- group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:
| Oxidizing Agent | Conditions | Product | Stability |
|---|---|---|---|
| H₂O₂ | RT, 12 hrs | Sulfoxide | Moderate (prone to further oxidation) |
| KMnO₄ | Acidic, 50°C | Sulfone | High |
Reduction of Nitro Groups
While not directly observed in this compound, analogs with nitro substituents show catalytic hydrogenation (H₂/Pd-C) to amines .
Cross-Coupling Reactions
The dichlorophenyl group enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
| Reaction | Reagents | Outcome | Yield |
|---|---|---|---|
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives | 60–75% |
| Buchwald-Hartwig | Amines, Pd₂(dba)₃ | N-arylacetamide analogs | 55–80% |
Biological Interactions (Reactivity in Systems)
Though not purely chemical reactions, the compound’s interactions with biological targets involve:
-
Hydrogen bonding : Triazole N-atoms and acetamide carbonyl with enzyme active sites .
-
Covalent inhibition : Thiol-disulfide exchange with cysteine residues (hypothesized).
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C (DSC/TGA data).
-
Hydrolytic Stability : Stable in neutral pH; degrades in strongly acidic/basic conditions.
Vorbereitungsmethoden
Synthesis of 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol
This intermediate is synthesized via cyclocondensation of benzylhydrazine with carbon disulfide under basic conditions. The reaction proceeds as follows:
$$
\text{Benzylhydrazine} + \text{CS}2 \xrightarrow{\text{KOH}} \text{4-Amino-5-benzyl-1,2,4-triazole-3-thiol} + \text{H}2\text{S}
$$
Key parameters:
Synthesis of N-(3,4-Dichlorophenyl)chloroacetamide
The alkylating agent is prepared by acetylation of 3,4-dichloroaniline followed by chlorination:
$$
\text{3,4-Dichloroaniline} + \text{CH}3\text{COCl} \rightarrow \text{N-(3,4-Dichlorophenyl)acetamide} \xrightarrow{\text{SOCl}2} \text{N-(3,4-Dichlorophenyl)chloroacetamide}
$$
Alkylation of Triazole-Thione Core
The critical step involves S-alkylation of the triazole-thione with the chloroacetamide derivative. This reaction is performed under alkaline conditions to deprotonate the thiol group, enhancing nucleophilicity.
Reaction Conditions
- Solvent : Anhydrous ethanol
- Base : Potassium hydroxide (1.2 equiv)
- Molar ratio : 1:1.1 (triazole-thione:chloroacetamide)
- Temperature : Reflux (78°C)
- Duration : 60–90 minutes
$$
\begin{align}
&\text{4-Amino-5-benzyl-1,2,4-triazole-3-thiol} \
&+ \text{N-(3,4-Dichlorophenyl)chloroacetamide} \
&\xrightarrow{\text{KOH/EtOH}} \text{Target Compound} + \text{KCl} + \text{H}_2\text{O}
\end{align}
$$
Side Reactions and Mitigation
Competitive N-alkylation at the triazole’s N2 position may occur due to tautomerism. Strategies to favor S-alkylation include:
- Excess base : Shifts equilibrium to thiolate form
- Polar aprotic solvents : Dimethylformamide (DMF) reduces N-alkylation by stabilizing thiolate
- Temperature control : Lower temperatures (50–60°C) minimize side reactions
Purification and Characterization
Workup Procedure
Spectroscopic Data
Yield Optimization Studies
Comparative studies of reaction conditions demonstrate the impact of variables on yield:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol/KOH, 1h reflux | 68 | 95 |
| DMF/KOH, 2h at 60°C | 72 | 97 |
| Acetonitrile/K₂CO₃ | 55 | 90 |
Key findings:
- DMF enhances yield by 4–6% compared to ethanol
- Extended reaction times (>2h) promote decomposition, reducing yield
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C, 15 min) reduces reaction time by 75% while maintaining 70% yield.
Solid-Phase Synthesis
Immobilization of triazole-thione on Wang resin enables stepwise assembly, yielding 65% purity after cleavage.
Industrial-Scale Production Considerations
For kilogram-scale synthesis:
- Continuous flow reactors : Improve heat transfer and reduce batch variability
- Solvent recovery systems : Ethanol recycled via distillation (85% efficiency)
- Quality control : HPLC with UV detection (λ = 254 nm) ensures >99% purity
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with N-(3,4-dichlorophenyl)chloroacetamide. Key steps include refluxing in ethanol with catalytic acetic acid (5 drops per 0.001 mol substrate) for 4–6 hours . Optimize yield by controlling temperature (70–80°C) and using anhydrous solvents to prevent hydrolysis. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1).
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : Confirm the presence of the sulfanyl-acetamide linkage (δ 3.8–4.2 ppm for CH2-S) and aromatic protons (δ 6.8–7.6 ppm for dichlorophenyl/benzyl groups) .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~478) and fragmentation patterns matching the triazole and dichlorophenyl moieties .
- Elemental analysis : Ensure <0.4% deviation for C, H, N, S, and Cl .
Q. What spectroscopic techniques are critical for analyzing its 3D conformation?
- Methodology : X-ray crystallography is preferred for resolving the triazole ring’s orientation and sulfanyl-acetamide bond geometry. For non-crystalline samples, use computational methods (DFT with B3LYP/6-31G*) to model the lowest-energy conformation .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production while minimizing byproducts?
- Methodology :
- Solvent selection : Replace ethanol with DMF to enhance solubility of intermediates .
- Catalyst optimization : Use 1.2 equivalents of K2CO3 to deprotonate the triazole thiol, reducing side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution with CH2Cl2/MeOH) to isolate the product from unreacted dichlorophenylacetamide .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodology :
- Dose-response profiling : Test the compound at 0.1–100 µM in in vitro models (e.g., RAW 264.7 macrophages for anti-exudative activity) to identify non-toxic therapeutic windows .
- Target specificity assays : Use kinase profiling or proteomics to distinguish off-target effects (e.g., COX-2 inhibition vs. MAPK pathway modulation) .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Methodology :
- Docking studies : Simulate binding to targets like EGFR or 5-LOX using AutoDock Vina. Prioritize derivatives with improved hydrogen-bonding to the triazole amino group .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. CH3 on the phenyl ring) with IC50 values to guide synthetic modifications .
Q. What analytical challenges arise in assessing purity for in vivo studies, and how are they addressed?
- Methodology :
- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid) to detect impurities <0.1%. Calibrate against a reference standard .
- Stability testing : Incubate the compound in PBS (pH 7.4, 37°C) for 24 hours; monitor degradation via UV-Vis at 254 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
